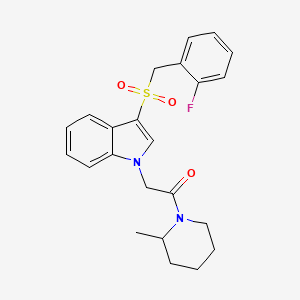

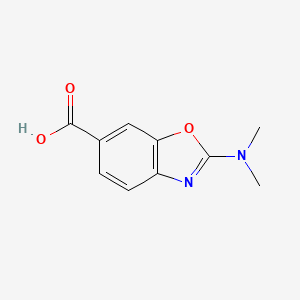

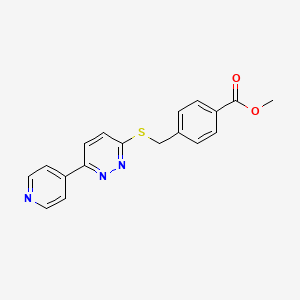

![molecular formula C18H11F2N3OS B2518761 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 801266-80-8](/img/structure/B2518761.png)

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a derivative of benzamide with potential biological activities. The presence of the imidazo[2,1-b]thiazole moiety suggests that this compound could be of interest in the development of new therapeutic agents, as similar structures have been studied for various biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from substituted benzoic acids. For instance, the synthesis of similar benzamide derivatives has been reported to begin with the acyl chlorination of difluorobenzoic acid, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . Although the exact synthesis of 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is not detailed in the provided papers, it is likely to follow a similar multi-step synthetic route.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, which is modified by various substituents that influence the compound's biological activity. The difluoro groups on the benzamide ring can affect the electron distribution and the overall molecular conformation, potentially impacting the interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, sulfonation, and alkylation, to introduce different functional groups that modulate their biological activity. For example, the synthesis of related compounds involves reactions such as acyl chlorination and coupling with amines . These reactions are crucial for creating a diverse array of compounds for biological screening.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like 2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are influenced by their molecular structure. The presence of fluorine atoms typically increases the compound's lipophilicity, which can enhance membrane permeability and bioavailability. The imidazo[2,1-b]thiazole group may contribute to the compound's ability to interact with biological targets, possibly through hydrogen bonding or other non-covalent interactions .

Scientific Research Applications

Synthesis and Biological Activity

A remarkable example is the synthesis of thiazolyl benzamides and their evaluation for anticancer activity. The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines. These compounds have been evaluated for their potential as anticancer agents, showcasing the versatility of the core chemical structure in drug development (Ravinaik et al., 2021).

Antimicrobial Assessment

Another significant application is the use of thiosemicarbazide derivatives as precursors in the synthesis of target heterocyclic compounds with antimicrobial properties. These compounds have been synthesized and assessed for their antimicrobial activity, demonstrating the compound's role in developing new antimicrobial agents (Elmagd et al., 2017).

Heterocyclic Compound Synthesis

The compound has also been explored in the context of cyclocondensation reactions to produce heterocyclic systems. An example includes the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of trifluoromethyl-containing heterocycles. This demonstrates its utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Sokolov et al., 2014).

properties

IUPAC Name |

2,4-difluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3OS/c19-12-3-6-14(15(20)9-12)17(24)21-13-4-1-11(2-5-13)16-10-23-7-8-25-18(23)22-16/h1-10H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUKQFKTYKMJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)